Methyl 2-Isopropylbenzoate
Overview
Description
Methyl 2-Isopropylbenzoate, also known as methyl 2-(propan-2-yl)benzoate or MIPB, is an organic compound with the chemical formula C12H14O2. It is a specialty chemical that is used in various applications .
Physical and Chemical Properties Analysis
This compound is a colorless liquid at room temperature . It is slightly soluble in water but dissolves readily in organic solvents such as ethanol, diethyl ether, and chloroform . Its boiling point and density are not explicitly mentioned in the search results.Scientific Research Applications
Steric Effects and Conformational Analysis
The study by Fiedler et al. (1999) explores the steric effects of the isopropyl group in isopropylbenzoic acids, including methyl 2-isopropylbenzoate. They focus on the influence of variable conformation on the observed steric effect, particularly in different solvents. This research is crucial for understanding the physical and chemical properties of substances like this compound in various environments, which is essential for their application in chemical synthesis and pharmaceuticals (Fiedler et al., 1999).
Applications in Organic Synthesis and Drug Discovery
Rossi et al. (2003) describe the use of 3-arylisocoumarins, synthesized via iodolactonization of methyl 2-ynylbenzoates, in the field of organic synthesis. They note the potential cytotoxic activity of some of these compounds against human cancer cell lines, indicating the relevance of this compound derivatives in medicinal chemistry and drug discovery (Rossi et al., 2003).
Catalysis and Chemical Reactions
In a study by Karyakarte et al. (2012), a new method for the stereoselective synthesis of methyleneoxy-substituted isoxazolidines involving copper-catalyzed aminooxygenation is presented. This method, relevant to the synthesis of this compound derivatives, demonstrates the compound's utility in facilitating specific types of chemical reactions crucial for organic synthesis (Karyakarte et al., 2012).
Antihypertensive and Cardiovascular Applications
Carini et al. (1991) discuss the synthesis of a new series of nonpeptide angiotensin II receptor antagonists, which includes derivatives of this compound. These compounds have shown potential as orally active antihypertensives, indicating the importance of this chemical in the development of cardiovascular drugs (Carini et al., 1991).
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-Isopropylbenzoate is a chemical compound with the formula C11H14O2 The primary targets of this compound are currently not well-documented in the literature
Pharmacokinetics
Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted by the body. Its skin permeation is low, with a Log Kp of -5.7 cm/s . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The action environment of a compound refers to how various environmental factors can influence its action, efficacy, and stability. For this compound, it is recommended to be stored at room temperature and under argon . .
Properties
IUPAC Name |
methyl 2-propan-2-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)9-6-4-5-7-10(9)11(12)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWYTYPBELXGLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60288302 | |
Record name | methyl 2-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-98-9 | |
Record name | 6623-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-(propan-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60288302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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